5-Amino-2-methyl-2-pentanol
CAS No.: 108262-66-4
Cat. No.: VC21317049
Molecular Formula: C6H15NO
Molecular Weight: 117.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108262-66-4 |
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Molecular Formula | C6H15NO |
Molecular Weight | 117.19 g/mol |
IUPAC Name | 5-amino-2-methylpentan-2-ol |
Standard InChI | InChI=1S/C6H15NO/c1-6(2,8)4-3-5-7/h8H,3-5,7H2,1-2H3 |
Standard InChI Key | HQRGNSMVEPYXHU-UHFFFAOYSA-N |
SMILES | CC(C)(CCCN)O |
Canonical SMILES | CC(C)(CCCN)O |
Introduction
Chemical Identity and Properties
5-Amino-2-methyl-2-pentanol is an organic compound characterized by its amino alcohol functionality. This section examines its fundamental chemical identity and physical properties.
Basic Identification
The compound 5-Amino-2-methyl-2-pentanol is identified by the CAS Registry Number 108262-66-4. It has a molecular formula of C6H15NO and a molecular weight of 117.19 g/mol . In chemical databases, it is referenced by the InChI Key HQRGNSMVEPYXHU-UHFFFAOYSA-N, which serves as a unique identifier for the compound .
Structural Features
The structure of 5-Amino-2-methyl-2-pentanol consists of a five-carbon chain with an amino group (-NH2) at the fifth carbon position and a hydroxyl group (-OH) along with two methyl groups at the second carbon position. The canonical SMILES notation for this compound is CC(C)(CCCN)O, which provides a string representation of its molecular structure. This arrangement of functional groups contributes to its unique chemical properties and reactivity.
Physical Properties
5-Amino-2-methyl-2-pentanol exists as a liquid at room temperature with specific physical characteristics. The compound presents hazard classifications that require careful handling, as indicated by the GHS classification where it carries a "Danger" signal word . According to shipping regulations, it falls under Class 8 hazardous materials, suggesting corrosive properties .
Synthesis Methods
The production of 5-Amino-2-methyl-2-pentanol involves various synthetic routes, with different approaches offering advantages depending on scale and application requirements.
Laboratory Synthesis
Laboratory-scale synthesis of 5-Amino-2-methyl-2-pentanol can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-pentanol with ammonia or an amine under appropriate conditions. This reaction typically requires catalysts and elevated temperatures to facilitate the formation of the amino group. The process may include protecting group strategies to prevent unwanted side reactions during the synthesis.
Industrial Production
In industrial settings, the synthesis of 5-Amino-2-methyl-2-pentanol employs optimized catalytic processes to ensure high yield and purity. These methods are designed to minimize byproduct formation and maximize production efficiency. Industrial production often involves specialized equipment for handling larger quantities and maintaining appropriate reaction conditions throughout the process.
Chemical Reactivity
The chemical behavior of 5-Amino-2-methyl-2-pentanol is determined by its functional groups, particularly the amino and hydroxyl moieties, which enable it to participate in various types of reactions.
Types of Reactions
5-Amino-2-methyl-2-pentanol can undergo several types of chemical reactions, including oxidation, reduction, and substitution. The presence of both amine and alcohol functional groups provides multiple reactive sites for chemical transformations.
Oxidation Reactions
Oxidation of 5-Amino-2-methyl-2-pentanol can lead to the formation of corresponding ketones or aldehydes. Common oxidizing agents employed in these reactions include potassium permanganate and chromium trioxide. The hydroxyl group is typically the target of oxidation reactions, though the amino group can also be affected depending on reaction conditions.
Reduction Reactions
Reduction of 5-Amino-2-methyl-2-pentanol can result in the formation of secondary or tertiary amines. This transformation is often accomplished using reducing agents such as lithium aluminum hydride and sodium borohydride. The choice of reducing agent affects the selectivity and extent of reduction.
Substitution Reactions
The amino group in 5-Amino-2-methyl-2-pentanol can participate in substitution reactions, leading to the formation of various derivatives. Reagents commonly used in these reactions include alkyl halides and acyl chlorides. These reactions expand the utility of the compound in organic synthesis.
Reaction Products
The reactions of 5-Amino-2-methyl-2-pentanol yield various products depending on the reaction conditions and reagents used:
Reaction Type | Common Reagents | Major Products | Reference |
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Oxidation | KMnO4, CrO3 | Ketones, Aldehydes | |
Reduction | LiAlH4, NaBH4 | Secondary/Tertiary Amines | |
Substitution | Alkyl halides, Acyl chlorides | Substituted derivatives |
Applications in Research and Industry
The unique structure and reactivity of 5-Amino-2-methyl-2-pentanol make it valuable in various applications across scientific and industrial domains.
Role in Organic Synthesis
5-Amino-2-methyl-2-pentanol serves as an important intermediate in organic synthesis, functioning as a building block for the creation of more complex molecules. Its bifunctional nature, with both amino and hydroxyl groups, allows for diverse chemical transformations, making it particularly useful in the synthesis of pharmaceuticals and agrochemicals.
Pharmaceutical Applications
In pharmaceutical development, 5-Amino-2-methyl-2-pentanol shows potential due to its ability to modulate enzyme activity and influence metabolic pathways. The compound has been investigated as a possible candidate for developing new therapeutic agents, leveraging its unique structural features to create molecules with specific pharmacological properties.
Biological Activity
Research into the biological properties of 5-Amino-2-methyl-2-pentanol has revealed several activities that may have scientific and medical relevance.
Antimicrobial Properties
Preliminary studies suggest that 5-Amino-2-methyl-2-pentanol exhibits antimicrobial effects against certain bacterial strains, including Escherichia coli and Staphylococcus aureus. This activity indicates potential applications as an antimicrobial agent, though further research is needed to fully characterize its spectrum of activity and potency.
Effects on Cellular Processes
5-Amino-2-methyl-2-pentanol has been studied for its effects on cellular processes, with research indicating that it may influence cell signaling pathways, gene expression, and cellular metabolism. These effects are particularly notable in branched-chain amino acid pathways, suggesting a role in metabolic regulation.
Cytotoxic Properties
In vitro research has demonstrated that 5-Amino-2-methyl-2-pentanol exhibits dose-dependent cytotoxicity in certain cancer cell lines. The compound has been observed to induce apoptosis in specific tested cells, highlighting its potential relevance in oncology research.
Biological Activity | Key Findings | Cell/Organism Types | Reference |
---|---|---|---|
Antimicrobial | Significant reduction in bacterial viability at higher concentrations | E. coli, S. aureus | |
Cytotoxicity | Dose-dependent cytotoxicity; induction of apoptosis | Cancer cell lines | |
Metabolic Impact | Involvement in branched-chain amino acid pathways | Various cell types |
Comparison with Similar Compounds
Understanding the relationship between 5-Amino-2-methyl-2-pentanol and structurally related compounds provides valuable insights into its unique properties and applications.
Structural Analogs
Several compounds share structural similarities with 5-Amino-2-methyl-2-pentanol:
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2-Methyl-2-pentanol: A structural isomer with similar physical properties but lacking the amino group
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5-Amino-1-pentanol: Another amino alcohol with a different carbon chain structure
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2-Amino-2-methyl-1-propanol: A compound with a similar functional group arrangement but a shorter carbon chain
Comparative Properties
What distinguishes 5-Amino-2-methyl-2-pentanol from its analogs is its specific combination of an amino group and a tertiary alcohol group with methyl substitution at the second carbon position. This structural arrangement confers unique chemical and physical properties, making it valuable for specific applications in research and industry where this particular functional group combination is required.
Analytical Methods for Characterization
Various analytical techniques can be employed to characterize 5-Amino-2-methyl-2-pentanol, ensuring its identity and purity.
Spectroscopic Methods
Spectroscopic techniques provide valuable information about the structure and purity of 5-Amino-2-methyl-2-pentanol. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, can confirm the presence of amino and hydroxyl functional groups. Infrared (IR) spectroscopy can validate O–H and N–H stretches, which typically appear around 3300 cm−1.
Chromatographic Analysis
Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of 5-Amino-2-methyl-2-pentanol. These techniques allow for the separation and quantification of the compound and any potential impurities.
Current Research and Future Directions
Research involving 5-Amino-2-methyl-2-pentanol continues to expand, with ongoing investigations into its properties and potential applications.
Recent Research Developments
Current research on 5-Amino-2-methyl-2-pentanol focuses on several areas:
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Exploration of its potential as an intermediate in the synthesis of pharmaceutical compounds
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Investigation of its biological activities, including antimicrobial and cytotoxic properties
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Development of optimized synthetic routes for more efficient production
Future Research Opportunities
Future research directions for 5-Amino-2-methyl-2-pentanol may include:
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Detailed mechanistic studies of its biological activities
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Exploration of its potential in green chemistry applications
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Development of novel derivatives with enhanced properties for specific applications
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Investigation of structure-activity relationships to better understand its biological effects
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